molecular formula C8H9N3O B13702768 6-Methoxyimidazo[1,5-a]pyridin-3-amine

6-Methoxyimidazo[1,5-a]pyridin-3-amine

Cat. No.: B13702768
M. Wt: 163.18 g/mol
InChI Key: FPZGTYKOIKATDP-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyimidazo[1,5-a]pyridin-3-amine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine derivatives with electrophilically activated nitroalkanes in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and environmental friendliness of the process .

Scientific Research Applications

There appears to be some ambiguity in the query regarding the specific imidazopyridine derivative of interest. The query specifies "6-Methoxyimidazo[1,5-a]pyridin-3-amine," while some search results discuss "imidazo[1,5-a]pyridine" derivatives generally or "6-(imidazo[1,2-a]pyridin-6-yl)quinazoline" derivatives . Additionally, some results discuss "6-Methoxyimidazo[1,2-a]pyridin-3-amine". Therefore, the following information is provided based on the available search results, with the caveat that some information may pertain to related but distinct compounds.

Potential Applications of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,5-a]pyridine and its derivatives are attracting increasing attention because of their unique chemical structure, versatile optical behaviors, and biological properties . These aromatic heterocycles have potential in various research areas, from materials science to pharmaceuticals, with innovations reported in optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Imidazo[1,2-a]pyridine is also effective for improving the antibacterial activity and spectrum of cephalosporins .

Anti-Cancer Properties

  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives: A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized . Most of the synthetic compounds showed submicromolar inhibitory activity against various tumor cell lines . Compound 13k is the most potent, with IC50 values ranging from 0.09 μM to 0.43 μM against all tested cell lines . Moreover, 13k induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM .
  • 8-Methylimidazo[1,2-a]pyridin-3-amine: Research indicates that 8-Methylimidazo[1,2-a]pyridin-3-amine exhibits anticancer activity against various cancer cell lines. In vitro studies have demonstrated IC50 values ranging from 80 nM to 200 nM against cancer cell lines such as HCT-15 and HeLa.
    Cell LineIC50 (nM)Effect
    HCT-15100Inhibition of cell proliferation
    HeLa200Induction of apoptosis
    MDA-MB-468150Cell cycle arrest
    In vivo studies with 8-Methylimidazo[1,2-a]pyridin-3-amine on MDA-MB-468 breast cancer xenografts in nude mice, administered at a dosage of 60 mg/kg every other day for three weeks, resulted in a tumor growth suppression rate of 77% compared to control groups.

Anti-Bacterial Applications

  • Imidazo[1,2-a]pyridine, pyridazine, and pyrazolo[1,5-a]pyridine are effective moieties for improving the antibacterial activity and spectrum of cephalosporins . Cephalosporins bearing (imidazo[1,2-a]pyridinium-1-yl)methyl groups showed potent antibacterial activity against Gram-negative bacteria .

Other potential applications

  • The compound can be oxidized to form corresponding N-oxides and reduction reactions can lead to the formation of reduced derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various biological pathways makes it a promising candidate for drug development.

Biological Activity

6-Methoxyimidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the cyclocondensation of 2-picolylamines with nitroalkanes in the presence of phosphorous acid under polyphosphoric acid (PPA) conditions. This method has shown promising yields and can be optimized by adjusting temperature and reactant concentrations .

Synthesis Conditions

Reagent Condition Yield
2-picolylamine160 °C in PPAUp to 77%
NitroalkaneVaries with steric factorsModerate yields

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been reported to exhibit inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways. This compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,5-a]pyridine derivatives, including this compound. For instance, compounds within this class have demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), showcasing minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .

Case Studies

  • Antitubercular Activity : A study investigating imidazo[1,2-a]pyridine analogues found that certain derivatives exhibited potent antitubercular activity with low cytotoxicity against human cell lines. Compounds similar to this compound showed promising results in preclinical models, indicating their potential for further development as anti-TB agents .
  • Kinase Inhibition : Research into related compounds has identified them as selective inhibitors of DNA-PK (DNA-dependent protein kinase), which plays a crucial role in DNA repair mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo ring can significantly enhance potency and selectivity against specific kinases .

Biological Activity Summary

Activity Target IC50/MIC
AntimicrobialMycobacterium tuberculosis0.03 - 5.0 μM
Kinase InhibitionDNA-PKVaries

Structure-Activity Relationship Insights

Modification Effect on Activity
Methoxy group at C6Enhances solubility
Substituents at C2/C4Alters potency

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-methoxyimidazo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C8H9N3O/c1-12-7-3-2-6-4-10-8(9)11(6)5-7/h2-5H,1H3,(H2,9,10)

InChI Key

FPZGTYKOIKATDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=CN=C2N)C=C1

Origin of Product

United States

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